molecular formula C23H38N6O4S B10759367 1-Guanidino-4-(N-phenylmethanesulfonyl-L-leucyl-L-prolylamino)butane

1-Guanidino-4-(N-phenylmethanesulfonyl-L-leucyl-L-prolylamino)butane

Cat. No.: B10759367
M. Wt: 494.7 g/mol
InChI Key: DSVCYWOHJLRGMK-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-GUANIDINO-4-(N-PHENYLMETHANESULFONYL-L-LEUCYL-L-PROLYLAMINO)BUTANE involves several steps:

    Formation of the peptide bond: The initial step involves the coupling of L-leucine and L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Sulfonylation: The resulting dipeptide is then reacted with phenylmethanesulfonyl chloride in the presence of a base to introduce the sulfonyl group.

Chemical Reactions Analysis

1-GUANIDINO-4-(N-PHENYLMETHANESULFONYL-L-LEUCYL-L-PROLYLAMINO)BUTANE undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-GUANIDINO-4-(N-PHENYLMETHANESULFONYL-L-LEUCYL-L-PROLYLAMINO)BUTANE has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide bond formation and stability.

    Biology: The compound is studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-GUANIDINO-4-(N-PHENYLMETHANESULFONYL-L-LEUCYL-L-PROLYLAMINO)BUTANE involves its interaction with molecular targets such as enzymes and receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonyl group can also interact with biological molecules, affecting their function .

Comparison with Similar Compounds

1-GUANIDINO-4-(N-PHENYLMETHANESULFONYL-L-LEUCYL-L-PROLYLAMINO)BUTANE is unique due to its specific combination of functional groups and peptide structure. Similar compounds include:

These similar compounds differ in their functional groups and amino acid residues, which can affect their chemical properties and biological activities.

Properties

Molecular Formula

C23H38N6O4S

Molecular Weight

494.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-(benzylsulfonylamino)-4-methylpentanoyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H38N6O4S/c1-17(2)15-19(28-34(32,33)16-18-9-4-3-5-10-18)22(31)29-14-8-11-20(29)21(30)26-12-6-7-13-27-23(24)25/h3-5,9-10,17,19-20,28H,6-8,11-16H2,1-2H3,(H,26,30)(H4,24,25,27)/t19-,20-/m0/s1

InChI Key

DSVCYWOHJLRGMK-PMACEKPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCCCCN=C(N)N)NS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCCCCN=C(N)N)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.